2-chloro-N-(2-{5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl}ethyl)-5-nitrobenzenesulfonamide
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Overview
Description
2-CHLORO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a unique combination of functional groups, including a chlorodifluoromethoxy group, a methyl-indole moiety, and a nitrobenzene sulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Chlorodifluoromethoxy Group: This step involves the reaction of the indole derivative with chlorodifluoromethane in the presence of a base to introduce the chlorodifluoromethoxy group.
Sulfonamide Formation: The final step involves the reaction of the indole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-NITROBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.
Oxidation Reactions: The indole moiety can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products
Amines: From the reduction of the nitro group.
Oxidized Indoles: From the oxidation of the indole moiety.
Scientific Research Applications
2-CHLORO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-NITROBENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-CHLORO-5-NITROTOLUENE: Shares the nitro and chloro functional groups but lacks the indole and sulfonamide moieties.
1-CHLORO-2-METHYL-4-NITROBENZENE: Similar aromatic structure but different substitution pattern.
Uniqueness
2-CHLORO-N-{2-[5-(CHLORODIFLUOROMETHOXY)-2-METHYL-1H-INDOL-3-YL]ETHYL}-5-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of functional groups, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H15Cl2F2N3O5S |
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Molecular Weight |
494.3 g/mol |
IUPAC Name |
2-chloro-N-[2-[5-[chloro(difluoro)methoxy]-2-methyl-1H-indol-3-yl]ethyl]-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C18H15Cl2F2N3O5S/c1-10-13(14-9-12(30-18(20,21)22)3-5-16(14)24-10)6-7-23-31(28,29)17-8-11(25(26)27)2-4-15(17)19/h2-5,8-9,23-24H,6-7H2,1H3 |
InChI Key |
GZJIBUSEOSPOJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)Cl)CCNS(=O)(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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